Sulfamethylthiazole

概要

説明

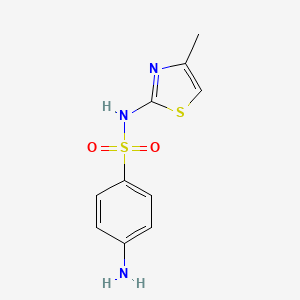

Sulfamethylthiazole is a sulfonamide antibiotic known for its effectiveness in preventing and treating postoperative ocular infections . It is a small molecule with the chemical formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol . This compound is part of the thiazole series of sulfonamides, which are known for their broad-spectrum antibacterial activity .

準備方法

スルファメチルチアゾールの調製には、そのハプテンの合成が含まれ、その後、キャリアタンパク質と結合して人工抗原が形成されます . 合成経路は通常、以下の手順を含みます。

ハプテンの合成: ハプテンは、4-メチル-2-チアゾリルアミンとp-ホルミル安息香酸を特定の条件下で反応させることで合成されます.

キャリアタンパク質との結合: 合成されたハプテンは、次にp-ホルミル安息香酸スペーサーアームを使用してキャリアタンパク質と結合されます.

化学反応の分析

スルファメチルチアゾールは、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素がある。

還元: この反応は、水素の付加または酸素の除去を含む。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがある。

置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換える。一般的な試薬には、ハロゲンと求核剤がある。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

スルファメチルチアゾールは、科学研究において幅広い用途を持っています。

科学的研究の応用

Clinical Applications

1. Treatment of Infections

Sulfamethylthiazole is primarily used to treat infections caused by susceptible bacteria. Its effectiveness has been demonstrated in various clinical settings:

- Streptococcal Infections: Studies have shown that this compound exhibits superior bacteriostatic effects against Lancefield group A Streptococcus compared to other sulfonamides .

- Pneumonia and Sepsis: Clinical evaluations indicated successful treatment outcomes in patients with pneumonia and staphylococcic sepsis, showcasing the compound's therapeutic potential .

2. Ocular Infections

this compound is indicated for the prevention and treatment of postoperative ocular infections. Its application in ophthalmology highlights its versatility as an antibiotic .

3. Veterinary Medicine

In veterinary practices, this compound is used to manage bacterial infections in animals, contributing to the control of infectious diseases in livestock and pets.

Case Study 1: Efficacy Against Streptococcus

A clinical trial involving 128 patients suffering from pneumonia and urinary tract infections demonstrated that this compound was effective in reducing symptoms and eradicating the pathogen. Patients treated with this compound showed a significant improvement compared to those receiving alternative treatments .

Case Study 2: Postoperative Ocular Infection Prevention

In a controlled study assessing postoperative ocular infection rates, patients administered this compound exhibited lower infection rates compared to those who did not receive prophylactic treatment. This underscores the compound's role in enhancing surgical outcomes in ophthalmic procedures .

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of this compound. Research indicates that it has a favorable safety profile with manageable side effects when used appropriately. The compound's excretion patterns suggest that it is primarily eliminated through renal pathways, which necessitates dosage adjustments in patients with renal impairment .

Comparative Data Table

作用機序

スルファメチルチアゾールは、細菌酵素ジヒドロプテロ酸合成酵素を阻害することで抗菌作用を発揮します . この酵素は、細菌の増殖と複製に必要な葉酸の合成に不可欠です。 この酵素を競合的に阻害することにより、スルファメチルチアゾールは葉酸の合成を阻害し、細菌細胞の死滅につながります .

類似化合物との比較

スルファメチルチアゾールは、スルファチアゾールやスルファメチゾールなどの他のスルホンアミド系抗生物質と類似しています . しかし、これらの化合物とは異なる独自の特性を持っています。

スルファチアゾール: スルファメチルチアゾールと同様に、スルファチアゾールはスルファニルアミドのチアゾール誘導体です。

スルファメチゾール: この化合物もスルホンアミド系抗生物質ですが、化学構造が異なり、主に尿路感染症の治療に使用されます.

生物活性

Sulfamethylthiazole, a sulfonamide antibiotic, exhibits a range of biological activities primarily through its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic uses, and relevant research findings.

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), this compound effectively inhibits the production of dihydrofolate, a precursor necessary for DNA synthesis in bacteria. This inhibition results in bacteriostatic effects, preventing bacterial growth and reproduction rather than killing the bacteria outright .

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated against various Gram-positive and Gram-negative bacteria. Notably, it has shown significant activity against:

- Staphylococcus aureus : Effective in treating infections caused by this common pathogen.

- Escherichia coli : Demonstrated effectiveness against urinary tract infections.

- Beta-hemolytic streptococci : Used in treating streptococcal infections.

In comparative studies, this compound exhibited greater bacteriostatic activity than other sulfonamides such as sulfathiazole, particularly against Staphylococcus aureus .

Therapeutic Uses

This compound is primarily indicated for:

- Ocular Infections : It is used to prevent postoperative ocular infections and treat existing ocular infections .

- Trachoma : Often employed as an adjunct treatment in combination with other antibiotics to combat this infectious disease .

Case Studies and Research Findings

- In Vitro Studies : Research indicates that this compound has a higher efficacy than sulfathiazole when tested against Staphylococcus aureus in vitro. The bacteriostatic concentration was significantly lower for this compound compared to its counterparts .

- Clinical Trials : Clinical evaluations have shown that combinations of this compound with trimethoprim can enhance therapeutic outcomes for methicillin-resistant Staphylococcus aureus (MRSA) infections. However, treatment success may vary based on tissue damage and bacterial load .

- Animal Studies : Experimental studies involving mice have demonstrated that this compound effectively reduces bacterial counts in infected tissues, supporting its use as a therapeutic agent in veterinary medicine as well .

Summary of Biological Activity

| Property | Detail |

|---|---|

| Chemical Class | Sulfonamide antibiotic |

| Mechanism of Action | Inhibits dihydropteroate synthase; mimics PABA |

| Target Bacteria | Staphylococcus aureus, Escherichia coli, Streptococcus spp. |

| Therapeutic Uses | Ocular infections, adjunct treatment for trachoma |

| Comparative Efficacy | More effective than sulfathiazole against S. aureus |

特性

IUPAC Name |

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVQYDYPDFFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199481 | |

| Record name | Sulfamethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-59-3 | |

| Record name | Sulfamethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethylthiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfamethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'1-(4-methylthiazol-2-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12OZ3O07F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。